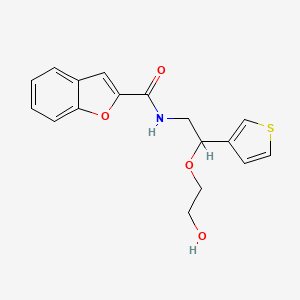

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-6-7-21-16(13-5-8-23-11-13)10-18-17(20)15-9-12-3-1-2-4-14(12)22-15/h1-5,8-9,11,16,19H,6-7,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONMROZBTXACFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

Introduction of Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of Hydroxyethoxy Side Chain: The hydroxyethoxy side chain can be attached through nucleophilic substitution reactions.

Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and hydroxyethoxy side chain.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The benzofuran and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

Oxidation: Oxidized derivatives of the thiophene ring and hydroxyethoxy side chain.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Substituted benzofuran and thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers.

A study demonstrated that this compound could potentially target specific enzymes involved in cancer progression, thereby modulating their activity. The trifluoromethyl group enhances binding affinity to these targets, which is crucial for developing effective anticancer agents.

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research has highlighted the effectiveness of N-Heterocycles as promising antiviral agents, with several synthesized compounds showing activity against various viruses . The structural features of this compound may contribute to its ability to inhibit viral replication through interactions with viral proteins or host cellular mechanisms.

Synthesis and Production Methods

The synthesis of this compound typically involves several key steps:

- Formation of Benzofuran Core : The synthesis begins with the formation of the benzofuran structure through cyclization reactions involving appropriate precursors.

- Introduction of Thiophene Ring : The thiophene component is introduced via nucleophilic substitution reactions.

- Amidation Reaction : The final step involves reacting the intermediate with an appropriate acid chloride or anhydride to form the amide bond.

- Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various thiophene derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting their potential as therapeutic agents.

Antiviral Screening

In another research effort focusing on antiviral applications, synthesized compounds were screened for their efficacy against RNA viruses. Some derivatives demonstrated significant inhibition at concentrations lower than those required for existing antiviral drugs, indicating a promising avenue for further development .

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide depends on its specific application:

Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Material Science: Its electronic properties can influence the performance of materials in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide, the following compounds are analyzed (Table 1):

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Structural Diversity: The target compound combines benzofuran, thiophene, and hydroxyethoxy groups, distinguishing it from RN1 (acetamide with dichlorophenoxy) and RN2 (chlorinated dihydrobenzofuran-morpholine hybrid) . Unlike fluorophenyl- or bromophenyl-substituted benzofurans (), the hydroxyethoxy group in the target compound may reduce metabolic instability associated with halogenated aromatics .

Solubility and Bioavailability :

- The 2-hydroxyethoxy side chain likely enhances aqueous solubility compared to lipophilic analogs like 6p (tert-butyl and pyridyl substituents) . This contrasts with RN1 and RN2, which feature chlorine substituents that increase hydrophobicity but may limit oral absorption .

Pharmacological Potential: Thiophene moieties (as in the target compound and 6p) are associated with improved binding to sulfur-containing enzyme pockets, whereas morpholine (RN2) or pyrrolidinylidene () groups may target kinases or GPCRs . Hydrazine derivatives (e.g., 97d) exhibit anticonvulsant activity but face stability challenges compared to carboxamides with ether linkages .

Synthetic Accessibility :

- The target compound’s synthesis likely follows benzofuran carboxylate esterification and amide coupling (similar to ) , whereas RN2 requires complex dihydrobenzofuran ring formation .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide, also known by its CAS number 2034566-09-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO4S, with a molecular weight of approximately 331.39 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that benzofuran derivatives can modulate various biological pathways. Notably, compounds similar to this compound have been shown to interact with amyloid-beta (Aβ) aggregation pathways. These interactions are crucial in neurodegenerative diseases like Alzheimer's disease. For instance, studies have demonstrated that benzofuran derivatives can inhibit Aβ42 fibrillogenesis and promote disaggregation of preformed fibrils, thereby rescuing neuronal cells from Aβ-mediated cytotoxicity .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. The compound's ability to modulate prostaglandin E2 (PGE2) receptors has been linked to its anti-inflammatory effects, which are significant in cancer treatment. Specifically, antagonism of EP2 and EP4 receptors has been associated with reduced tumor growth and enhanced efficacy of chemotherapy agents .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly noteworthy. In vitro studies have shown that it can mitigate oxidative stress and apoptosis in neuronal cells exposed to toxic agents, suggesting a role in protecting against neurodegenerative conditions .

Study on Amyloid-Beta Modulation

A significant study evaluated the effects of various benzofuran derivatives on Aβ42 aggregation kinetics. The results indicated that certain substitutions on the benzofuran structure could either inhibit or promote fibrillogenesis depending on their chemical nature. Specifically, compounds with methoxy groups exhibited inhibition, while others led to increased fibrillogenesis .

Anticancer Activity in Preclinical Models

In preclinical models of cancer, compounds structurally related to this compound demonstrated significant tumor growth inhibition when used in combination with standard chemotherapy agents. The modulation of immune responses through PGE2 receptor antagonism was identified as a key mechanism behind this effect .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. One approach adapts methods from benzofuran carboxamide derivatives, starting with benzofuran-2-carboxylic acid activation (e.g., using acyl chlorides) followed by coupling with a thiophene-containing amine intermediate. For example, describes a similar synthesis using tert-butyl carbamate as a starting material, with LCMS (m/z 1011 [M+H]+) and HPLC (retention time: 1.01 min) for validation . Alternative routes may involve refluxing thiophene carbonyl chloride with nitroaniline derivatives in acetonitrile, as seen in thiophene carboxamide syntheses .

Q. How is the compound characterized analytically, and what key data should researchers prioritize?

- Methodological Answer : Critical characterization includes:

- LCMS : To confirm molecular weight (e.g., m/z 1011 [M+H]+ in ) .

- HPLC : For purity assessment (e.g., 1.01-minute retention time under SQD-FA05 conditions) .

- Crystallography : X-ray diffraction (if crystallized) to resolve bond angles and dihedral angles between aromatic rings, as demonstrated in structurally similar N-(2-nitrophenyl)thiophene-2-carboxamide .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) is commonly used. For scale-up, continuous flow reactors and automated purification systems (e.g., preparative HPLC) improve yield and purity, as noted in benzofuran ester syntheses .

Advanced Research Questions

Q. How do structural variations (e.g., substituent positions on thiophene or benzofuran) impact crystallinity and supramolecular interactions?

- Methodological Answer : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in thiophene-carboxamide derivatives) influence packing efficiency. Weak interactions like C–H⋯O/S govern crystal lattice stability, as shown in . Computational modeling (DFT) paired with experimental crystallography can predict and validate these interactions .

Q. What in vitro assays are suitable for evaluating biological activity, and how should binding affinity studies be designed?

- Methodological Answer : Receptor-binding assays using cloned human receptors (e.g., MT1/MT2 for melatonin receptors) require:

- Radiolabeled ligands for competitive binding studies.

- Dose-response curves (IC50/EC50 determination), as applied to benzothiophene derivatives in .

Q. How can industrial-scale synthesis be optimized while maintaining reproducibility?

- Methodological Answer : Process intensification via continuous flow reactors reduces reaction times and improves safety. Quality control protocols (e.g., in-line PAT tools for real-time HPLC monitoring) ensure batch consistency, as described for benzofuran-based intermediates .

Q. What safety protocols are recommended for handling this compound, given its structural analogs?

- Methodological Answer : While direct toxicity data are limited, structurally related benzofuran carboxamides may require:

- PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Fume hoods for synthesis steps involving volatile reagents (e.g., acetonitrile in ) .

Contradictions & Caveats

- Synthetic Routes : uses tert-butyl carbamate intermediates, while employs direct amine-acyl chloride coupling. Researchers must validate route compatibility with their target’s functional groups .

- Analytical Data : LCMS and HPLC retention times vary by instrumentation; internal calibration with standards is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.